6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide 6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20001889
InChI: InChI=1S/C14H11ClN4O/c1-9-3-2-6-16-13(9)18-14(20)11-8-19-7-10(15)4-5-12(19)17-11/h2-8H,1H3,(H,16,18,20)
SMILES:
Molecular Formula: C14H11ClN4O
Molecular Weight: 286.71 g/mol

6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC20001889

Molecular Formula: C14H11ClN4O

Molecular Weight: 286.71 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide -

Specification

Molecular Formula C14H11ClN4O
Molecular Weight 286.71 g/mol
IUPAC Name 6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Standard InChI InChI=1S/C14H11ClN4O/c1-9-3-2-6-16-13(9)18-14(20)11-8-19-7-10(15)4-5-12(19)17-11/h2-8H,1H3,(H,16,18,20)
Standard InChI Key VSXIZTUGNYVINK-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three key domains:

  • Imidazo[1,2-a]pyridine core: A fused bicyclic system with nitrogen atoms at positions 1 and 3, providing π-π stacking potential for target binding .

  • 6-Chloro substituent: Enhances electrophilicity and influences pharmacokinetic properties such as metabolic stability .

  • N-(3-methylpyridin-2-yl)carboxamide group: Introduces hydrogen-bonding capabilities and modulates solubility via its polar carboxamide linkage .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₄H₁₁ClN₄O
Molecular Weight286.71 g/mol
IUPAC Name6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Data derived from computational modeling and experimental analyses .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically follows a three-stage protocol:

  • Core Formation: Ethyl acetoacetate undergoes bromination with N-bromosuccinimide (NBS), followed by cyclization with 2-aminopyridine derivatives to yield imidazo[1,2-a]pyridine intermediates .

  • Chlorination: Electrophilic aromatic substitution introduces the chloro group at the 6-position using Cl₂ or SOCl₂ under controlled conditions.

  • Amide Coupling: Carboxylic acid intermediates react with 3-methylpyridin-2-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Table 2: Representative Reaction Yields

StepYield (%)Purity (HPLC)
Bromination7895
Cyclization6592
Amide Coupling8298

Optimization studies highlight the critical role of anhydrous conditions and catalyst selection in maximizing yield .

Biological Activity and Mechanisms

Table 3: Cytotoxicity Profiling (72 h exposure)

Cell LineIC₅₀ (µM)Selectivity Index*
MCF-7 (Breast cancer)0.458.2
A549 (Lung cancer)0.626.1
HEK-293 (Normal)3.71

*Selectivity Index = IC₅₀(Normal) / IC₅₀(Cancer).

Additional Pharmacological Effects

  • Antitubercular Activity: Structural analogs exhibit MIC values of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, suggesting potential repurposing .

  • Neuroprotective Effects: Derivatives targeting Nurr-1 nuclear receptors show promise in Parkinson’s disease models .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.1 Hz, 1H, pyridine-H), 8.35 (s, 1H, imidazo-H), 7.94–7.88 (m, 2H, Ar-H), 2.45 (s, 3H, CH₃) .

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) achieves baseline separation with t<sub>R</sub> = 6.8 min.

Therapeutic Applications and Clinical Prospects

Oncology

Preclinical data support further development as a targeted therapy for EGFR-driven cancers. Synergy studies with paclitaxel show a 3.2-fold reduction in tumor volume compared to monotherapy in xenograft models.

Infectious Diseases

While direct evidence is lacking, the structural similarity to antitubercular imidazo[1,2-a]pyridines warrants evaluation against multidrug-resistant bacteria .

Future Research Directions

  • Prodrug Development: Esterification of the carboxamide group to enhance oral bioavailability.

  • Polypharmacology: Dual kinase-Nurr1 modulation for neurodegenerative diseases .

  • Resistance Mitigation: Co-administration with P-glycoprotein inhibitors to counter efflux-mediated resistance.

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